Methyl 2-aminooctanoate hydrochloride
Description
Methyl 2-aminooctanoate hydrochloride is a chiral amino acid ester hydrochloride with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . It features an octanoic acid backbone with an amino group at the second carbon and a methyl ester moiety. Its structural uniqueness lies in its eight-carbon chain, which distinguishes it from shorter-chain analogs.
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
methyl 2-aminooctanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H |
InChI Key |
DILACJJQGKYVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 2-Aminooctanoic Acid
The most straightforward route involves esterifying 2-aminooctanoic acid with methanol in the presence of an acid catalyst. A protocol adapted from Example 5 of WO2010019469A2 demonstrates this approach:
- Reaction Setup : Suspend 2-aminooctanoic acid hydrochloride in methanol under cooling (5°C).
- Catalysis : Add thionyl chloride (SOCl₂) dropwise to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
- Workup : Concentrate the mixture under reduced pressure to obtain the esterified product as a crystalline solid.
Key Parameters (Table 1):
This method’s efficiency stems from thionyl chloride’s dual role as a catalyst and HCl source, ensuring simultaneous esterification and salt formation. However, it requires anhydrous conditions to prevent hydrolysis of the ester product.
Bromide Ammoniation Route
A halogen-based strategy, exemplified in CN103012190A, involves ammoniating methyl 2-bromooctanoate to introduce the amino group:
- Ammoniation : React methyl 2-bromooctanoate with aqueous or methanolic ammonia at low temperatures (≤10°C) to form racemic 2-aminooctanoate methyl ester.
- Resolution : Treat the racemic mixture with L-tartaric acid to precipitate the (S)-enantiomer as a diastereomeric salt.
- Salification : Bubble hydrogen chloride gas through the resolved product to yield the hydrochloride salt.
Process Optimization (Table 2):
| Step | Conditions | Source |
|---|---|---|
| Ammoniation Temperature | ≤10°C | |
| Ammonia Concentration | 25–30% (w/w) in methanol | |
| Resolution Solvent | Methanol | |
| Salification pH | 1.0–1.5 | |
| Overall Yield | 45–50% |
This route’s advantages include readily available starting materials and mild conditions. However, the resolution step introduces complexity, requiring precise stoichiometry to maximize enantiomeric excess.
Enzymatic Resolution of Racemic Precursors
Enzymatic methods, as detailed in WO2010019469A2, exploit acylase specificity to resolve racemic N-protected amino acid esters:
- Substrate Preparation : Synthesize racemic N-benzoyl-2-aminooctanoic acid via Schotten-Baumann acylation.
- Enzymatic Hydrolysis : Treat the racemic mixture with L-acylase at pH 8.0 and 65°C to selectively hydrolyze the (S)-enantiomer’s amide bond.
- Separation : Extract the unhydrolyzed (R)-N-benzoyl-2-aminooctanoic acid with ethyl acetate, leaving the (S)-2-aminooctanoic acid in the aqueous phase.
- Esterification : Convert the (S)-acid to its methyl ester using thionyl chloride and methanol.
Critical Factors (Table 3):
| Factor | Optimal Range | Source |
|---|---|---|
| Enzyme Loading | 1–2% (v/v) | |
| pH | 7.5–8.5 | |
| Temperature | 60–70°C | |
| Hydrolysis Time | 18–24 hours | |
| Enantiomeric Excess | ≥98% |
This method achieves high stereoselectivity but necessitates immobilized enzymes for reuse and cost-effectiveness.
Process Optimization and Parameters
Solvent Selection
Temperature and pH Effects
Catalyst and Reagent Ratios
- Thionyl Chloride : A 1:1 molar ratio with the carboxylic acid ensures complete esterification.
- L-Tartaric Acid : A 0.6–0.7:1 molar ratio with the racemic amine optimizes diastereomeric salt formation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (D₂O): δ 3.70 (s, 3H, OCH₃), 3.40 (m, 1H, CHNH₂), 2.20 (t, 2H, CH₂COO), 1.50–1.20 (m, 10H, aliphatic chain).
- IR : 1740 cm⁻¹ (ester C=O), 1580 cm⁻¹ (NH₃⁺ bend), 1240 cm⁻¹ (C-O ester).
Chromatographic Purity
- HPLC : >99% purity on a C18 column (0.1% TFA in water/acetonitrile gradient).
- Chiral GC : ≥98% ee for enzymatically resolved samples.
Applications and Derivatives
Pharmaceutical Intermediates
Methyl 2-aminooctanoate hydrochloride serves as a precursor to:
- Anticonvulsants : Analogues of levetiracetam with elongated alkyl chains.
- Peptide Mimetics : Incorporation into lipopeptides for enhanced membrane permeability.
Bioconjugation
The ester moiety facilitates covalent coupling to polymeric carriers for drug delivery systems.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminooctanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Reactions: The reduction of the ester group yields 2-aminooctanol.
Hydrolysis Reactions: Hydrolysis of the ester group results in the formation of 2-aminooctanoic acid.
Scientific Research Applications
Methyl 2-aminooctanoate hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities. It may serve as a model compound for understanding the behavior of similar amino acid esters in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-aminooctanoate hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it may interact with enzymes and receptors involved in amino acid metabolism and signaling. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between methyl 2-aminooctanoate hydrochloride and its analogs:
Key Observations:
Chain Length and Lipophilicity: this compound’s extended 8-carbon chain likely increases its lipophilicity compared to shorter analogs like methyl 2-aminobutanoate hydrochloride (4-carbon chain). This property may influence membrane permeability in biological systems .
Functional Group Modifications: The 2-chlorophenyl group in methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride introduces aromaticity and electron-withdrawing effects, which could enhance binding affinity in receptor-targeted applications .
Chirality: All listed compounds except methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are chiral, with stereochemistry influencing biological activity and synthetic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
